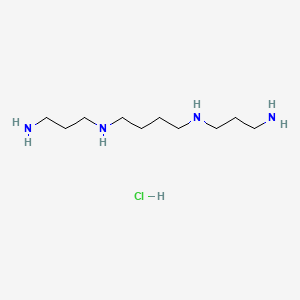
(E)-Ethyl 4-(benzylideneamino)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-Ethyl 4-(benzylideneamino)benzoate, also known as ethyl 4-[(phenylmethylene)amino]benzoate, is an organic compound with the molecular formula C16H15NO2. It is a derivative of benzoic acid and is characterized by the presence of an ethyl ester group and a phenylmethyleneamino group attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[(phenylmethylene)amino]-, ethyl ester typically involves the reaction of 4-aminobenzoic acid with benzaldehyde to form an imine intermediate, which is then esterified with ethanol to produce the final product. The reaction conditions often include the use of a catalyst, such as an acid or base, to facilitate the formation of the imine and the esterification process .
Industrial Production Methods
In industrial settings, the production of benzoic acid, 4-[(phenylmethylene)amino]-, ethyl ester may involve large-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and the concentration of reactants. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product .
化学反应分析
Types of Reactions
(E)-Ethyl 4-(benzylideneamino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., hydroxide ions) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
科学研究应用
(E)-Ethyl 4-(benzylideneamino)benzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and cytotoxic properties.
Medicine: Research has explored its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of benzoic acid, 4-[(phenylmethylene)amino]-, ethyl ester involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes. In the context of cytotoxicity, the compound may induce apoptosis or inhibit cell proliferation by interacting with cellular pathways involved in cell cycle regulation .
相似化合物的比较
Similar Compounds
Benzoic acid, 4-amino-, methyl ester: This compound has a similar structure but with a methyl ester group instead of an ethyl ester group.
Benzoic acid, 4-ethylamino-, ethyl ester: This compound features an ethylamino group instead of a phenylmethyleneamino group.
Uniqueness
(E)-Ethyl 4-(benzylideneamino)benzoate is unique due to the presence of the phenylmethyleneamino group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzoic acid derivatives and contributes to its specific applications and reactivity .
属性
CAS 编号 |
7182-99-2 |
|---|---|
分子式 |
C16H15NO2 |
分子量 |
253.29 g/mol |
IUPAC 名称 |
ethyl 4-(benzylideneamino)benzoate |
InChI |
InChI=1S/C16H15NO2/c1-2-19-16(18)14-8-10-15(11-9-14)17-12-13-6-4-3-5-7-13/h3-12H,2H2,1H3 |
InChI 键 |
UEDPIABBBXACGR-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC=C(C=C1)N=CC2=CC=CC=C2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
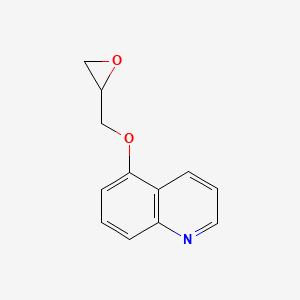
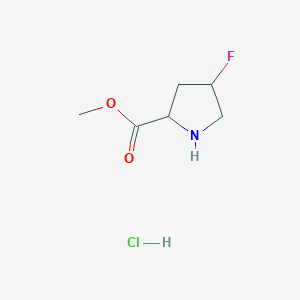
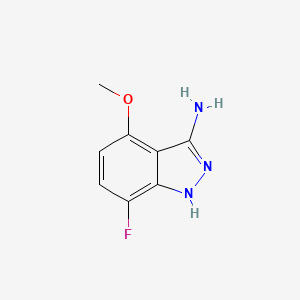
![3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B8799829.png)
![Methyl 3-[4-(bromoacetyl)phenyl]propanoate](/img/structure/B8799845.png)
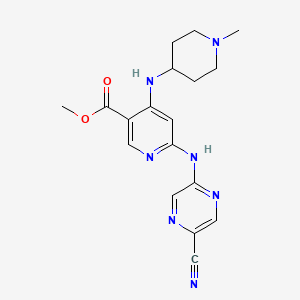

![4-Methyl-2-[(prop-2-en-1-yl)oxy]aniline](/img/structure/B8799876.png)
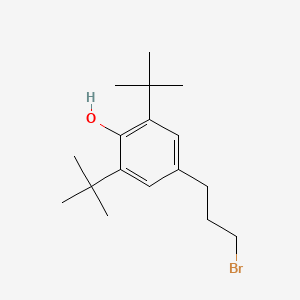

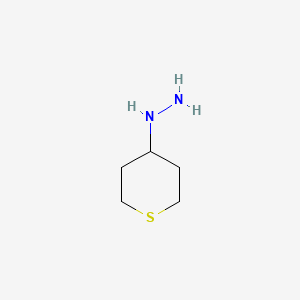
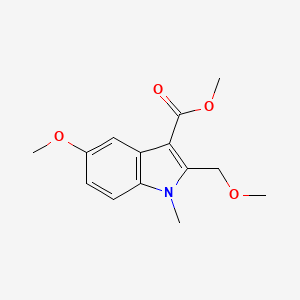
![L743872; L-743872; L 743872; MK 0991; MK-0991; MK0991; Caspofungin acetate;Cancidas; (10S,12R)-N-((2R,6S,9S,11S,12S,14aS,15S,20R,23S,25aS)-20-((R)-3-amino-1-hydroxypropyl)-12-((2-aminoethyl)amino)-23-((1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl)-2,11,15-trihydroxy-6-((R)-1-hydroxyethyl)-5,8,14,19,22,25-hexaoxotetracosahydro-1H-dipyrrolo[2,1-c:2',1'-l][1,4,7,10,13,16]hexaazacyclohenicosin-9-yl)-10,12-dimethyltetradecanamide diacetate;Caspofungin diacetate](/img/structure/B8799918.png)
